1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .Scientific Research Applications
Synthesis and Chemical Properties
- Structural Analysis and Derivative Synthesis : The structure of related compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined experimentally and through quantum-chemical calculations. This research includes the synthesis of various derivatives, highlighting the chemical versatility of these compounds (Shtabova et al., 2005).
- Click Chemistry for Triazole Synthesis : A study demonstrated the efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of "click chemistry" in creating triazole compounds (J. Chen, S. Liu, & K. Chen, 2010).
Biological and Medicinal Research
- Potential Pharmaceutical Applications : Compounds containing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings, including derivatives of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, show a wide spectrum of biological activity. Schiff bases of these compounds have numerous applications, most notably in pharmaceutical chemistry (Gürbüz et al., 2020).
- Cholinesterase Inhibition : Research into S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated significant cholinesterase inhibitory potential, suggesting potential therapeutic uses in related medical conditions (Arfan et al., 2018).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Studies have shown the effectiveness of triazole derivatives, including those related to this compound, in inhibiting corrosion in metal environments. This demonstrates their potential use in materials science and industrial applications (Bentiss et al., 2009).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Research has focused on synthesizing various triazole derivatives with demonstrated antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Nagamani et al., 2018).
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is structurally related to ferulic acid, which is found mainly in cereals and grains. Ferulic acid possesses antioxidant, anti-inflammatory, anti-diabetic, anticancer, and cardioprotective properties .
Target of Action
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, this compound inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination . These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biological effects . For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis .
Properties
IUPAC Name |
1-(3-methoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDECHAANEPCLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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